molecular formula C19H18N2O2S B270118 N-(2-methoxyphenyl)-3-(8-quinolinylsulfanyl)propanamide

N-(2-methoxyphenyl)-3-(8-quinolinylsulfanyl)propanamide

Cat. No.: B270118
M. Wt: 338.4 g/mol
InChI Key: VXJBIOGZZWHALT-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-(8-quinolinylsulfanyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxyphenyl group, a quinolinylsulfanyl moiety, and a propanamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-(8-quinolinylsulfanyl)propanamide typically involves multi-step organic reactions. One common method includes:

    Starting Materials: 2-methoxyaniline, 8-quinolinethiol, and a suitable acylating agent.

    Step 1: Formation of the intermediate by reacting 2-methoxyaniline with an acylating agent to form N-(2-methoxyphenyl)acetamide.

    Step 2: Thiolation of the intermediate with 8-quinolinethiol under basic conditions to introduce the quinolinylsulfanyl group.

    Step 3: Final coupling reaction to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Continuous Flow Chemistry: To enhance reaction efficiency and yield.

    Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.

    Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-(8-quinolinylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to corresponding amines or alcohols.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

N-(2-methoxyphenyl)-3-(8-quinolinylsulfanyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-(8-quinolinylsulfanyl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-3-(quinolin-8-ylsulfanyl)butanamide
  • N-(2-methoxyphenyl)-3-(quinolin-8-ylsulfanyl)pentanamide

Uniqueness

N-(2-methoxyphenyl)-3-(8-quinolinylsulfanyl)propanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxyphenyl and quinolinylsulfanyl groups provide distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-quinolin-8-ylsulfanylpropanamide

InChI

InChI=1S/C19H18N2O2S/c1-23-16-9-3-2-8-15(16)21-18(22)11-13-24-17-10-4-6-14-7-5-12-20-19(14)17/h2-10,12H,11,13H2,1H3,(H,21,22)

InChI Key

VXJBIOGZZWHALT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CCSC2=CC=CC3=C2N=CC=C3

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCSC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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